- Exploration of a New Type of Antimalarial Compounds Based on Febrifugine, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)
95798-22-4 structure
Product Name:Benzyl 3-hydroxypiperidine-1-carboxylate
كاس عدد:95798-22-4
وسط:C13H17NO3
ميغاواط:235.278983831406
MDL:MFCD03839903
CID:61809
Update Time:2025-07-02
Benzyl 3-hydroxypiperidine-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
-
- MDL: MFCD03839903
- نواة داخلي: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- مفتاح Inchi: NDGWBAFATMSBHZ-UHFFFAOYSA-N
- ابتسامات: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
حساب السمة
- نوعية دقيقة: 235.12100
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 3
- تعقيدات: 251
- طوبولوجي سطح القطب: 49.8
الخصائص التجريبية
- اللون / الشكل: Pale-yellow to Yellow-brown Liquid
- نقطة الغليان: 384.9°C at 760 mmHg
- بسا: 49.77000
- لوغب: 1.71780
Benzyl 3-hydroxypiperidine-1-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315-H319-H335
- تحذير: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ظروف التخزين:Sealed in dry,2-8°C
Benzyl 3-hydroxypiperidine-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-25g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 25g |
690CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-10g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 10g |
388CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-100g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 100g |
2018CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IE948-1g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 1g |
98CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
238.50 | 2021-05-17 | |
| TRC | B297058-50mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B297058-100mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B297058-500mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 040834-1g |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | 97% | 1g |
£10.00 | 2022-02-28 |
Benzyl 3-hydroxypiperidine-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
المراجع
- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
المراجع
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium borohydride
المراجع
- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
المراجع
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
المراجع
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15
طريقة الإنتاج 10
رد فعل الشرط
المراجع
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
المراجع
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
المراجع
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
المراجع
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
المراجع
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes, Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 18
رد فعل الشرط
المراجع
- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
رقم الطلب:A11175
حالة المخزون:in Stock
كمية:50.0g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 21:16
الأسعار ($):377.0
بريد إلكتروني:sales@amadischem.com
Benzyl 3-hydroxypiperidine-1-carboxylate الوثائق ذات الصلة
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate) منتجات ذات صلة
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
نقاء:99%
كمية:50.0g
الأسعار ($):377.0